N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 899950-59-5
VCID: VC6996338
InChI: InChI=1S/C25H34N4O4S/c1-2-33-20-10-8-19(9-11-20)26-23(30)18-34-24-21-6-3-4-7-22(21)29(25(31)27-24)13-5-12-28-14-16-32-17-15-28/h8-11H,2-7,12-18H2,1H3,(H,26,30)
SMILES: CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Molecular Formula: C25H34N4O4S
Molecular Weight: 486.63

N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

CAS No.: 899950-59-5

Cat. No.: VC6996338

Molecular Formula: C25H34N4O4S

Molecular Weight: 486.63

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide - 899950-59-5

Specification

CAS No. 899950-59-5
Molecular Formula C25H34N4O4S
Molecular Weight 486.63
IUPAC Name N-(4-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C25H34N4O4S/c1-2-33-20-10-8-19(9-11-20)26-23(30)18-34-24-21-6-3-4-7-22(21)29(25(31)27-24)13-5-12-28-14-16-32-17-15-28/h8-11H,2-7,12-18H2,1H3,(H,26,30)
Standard InChI Key XEYOSMMFGSXQJA-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, N-(4-ethoxyphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide, reflects its three primary components:

  • Hexahydroquinazolinone Core: A bicyclic system comprising a pyrimidine ring fused to a partially saturated cyclohexane ring, with a ketone group at position 2.

  • Morpholinopropyl Substituent: A 3-morpholinopropyl group attached to the quinazolinone nitrogen, introducing a tertiary amine and ether functionality .

  • Thioacetamide-Ethoxyphenyl Moiety: A sulfur-linked acetamide group connecting the core to a 4-ethoxyphenyl aromatic ring .

The SMILES notation (CCOC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4) and InChIKey (SFJCLZQSAMVDBT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>25</sub>H<sub>34</sub>N<sub>4</sub>O<sub>4</sub>S
Molecular Weight486.63 g/mol
XLogP3-AA (Predicted)~3.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds7

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of this compound likely involves a multi-step sequence:

  • Quinazolinone Core Formation: Cyclocondensation of cyclohexanone derivatives with urea or thiourea under acidic conditions .

  • Morpholinopropyl Introduction: Alkylation of the quinazolinone nitrogen using 3-morpholinopropyl chloride or similar electrophiles .

  • Thioacetamide Coupling: Reaction of 4-mercaptoquinazolinone intermediates with N-(4-ethoxyphenyl)chloroacetamide.

Purification typically employs column chromatography, with structural confirmation via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) .

Biological Activity and Mechanistic Insights

Structure-Activity Relationships (SAR)

  • Morpholinopropyl Chain: Enhances solubility and enzyme binding via hydrogen bonding .

  • Thioether Linkage: Improves metabolic stability compared to oxygen analogs .

  • 4-Ethoxyphenyl Group: Modulates lipophilicity and membrane permeability .

Pharmacokinetic and Toxicity Profiling

ADME Properties

Predicted parameters using in silico tools suggest:

  • Lipophilicity (LogP): ~3.1, indicating moderate membrane permeability .

  • Water Solubility: Likely low due to the aromatic and aliphatic hydrocarbon content.

  • CYP450 Interactions: The morpholine moiety may inhibit CYP3A4, necessitating caution in drug combinations .

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundTarget ActivityMIC<sub>50</sub> (μg/mL)Key Structural Features
Target Compound (CAS 899749-39-4)UndeterminedN/AHexahydroquinazolinone, morpholinopropyl, thioacetamide
2e Antifungal (C. parapsilosis)1.23Thiazol-2-imine, 4-fluorophenyl
CID 1579777 UndeterminedN/AIndole-thiazolidinone hybrid
CID 44449543 UndeterminedN/AOxolane-acetamide derivative

Future Directions and Research Gaps

  • Biological Screening: Prioritize in vitro assays against fungal and bacterial pathogens.

  • Structural Optimization: Explore halogenation (e.g., 4-chlorophenyl analogs) to enhance target binding .

  • In Vivo Pharmacokinetics: Assess bioavailability and tissue distribution in rodent models.

  • Toxicological Profiling: Evaluate acute and chronic toxicity to establish safety margins.

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